molecular formula C21H22N2O2 B14226348 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- CAS No. 535993-50-1

2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl-

Cat. No.: B14226348
CAS No.: 535993-50-1
M. Wt: 334.4 g/mol
InChI Key: BIJVVYALSFTOMR-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- is a heterocyclic organic compound with the molecular formula C21H22N2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with benzil in the presence of a base, followed by cyclization with urea or its derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones, amines, and imidazolidinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
  • 4,5-Imidazolidinedione, 2,2-dichloro-1,3-dicyclohexyl-
  • 3-cyclohexyl-2,4-imidazolidinedione

Comparison: Compared to its similar compounds, 2,4-Imidazolidinedione, 3-cyclohexyl-5,5-diphenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

535993-50-1

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-cyclohexyl-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H22N2O2/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)22-20(25)23(19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,22,25)

InChI Key

BIJVVYALSFTOMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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